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Introduction
TH10785 is a small molecule activator of 8-oxoguanine DNA glycosylase 1 (OGG1), a key

enzyme in the base excision repair (BER) pathway responsible for recognizing and excising the

premutagenic lesion 8-oxoguanine (8-oxoG). TH10785 enhances the repair of oxidative DNA

damage by not only increasing OGG1's intrinsic activity but also by inducing a novel β,δ-lyase

function. This allows OGG1 to process apurinic/apyrimidinic (AP) sites, altering the canonical

BER pathway. These application notes provide detailed protocols for utilizing TH10785 to study

and modulate OGG1 activity in various experimental settings.

Mechanism of Action
TH10785 binds directly to the active site of OGG1, establishing interactions with key amino

acid residues, including phenylalanine-319 and glycine-42.[1][2][3][4] This binding event

confers a new enzymatic activity to OGG1, enabling it to perform β,δ-elimination at AP sites.[1]

[2][5] Consequently, the repair of oxidative DNA lesions becomes dependent on polynucleotide

kinase phosphatase (PNKP1) rather than the canonical AP endonuclease 1 (APE1).[3][6][7]

Quantitative Data Summary
The following tables summarize the key quantitative parameters for TH10785 in relation to

OGG1 activation.
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Table 1: In Vitro Activity and Binding Affinity of TH10785

Parameter Value Notes

Optimal Concentration (de

novo β,δ-elimination)
6.25 µM

Induces efficient cleavage of

AP sites by OGG1.[2][5]

Maximum Enzymatic Turnover

(8-oxoA substrate)
~6.25 µM

Higher concentrations may

lead to substrate competition.

[5]

Binding Affinity (KD) to OGG1 5.5 ± 1.7 µM
Determined by fluorescence

spectroscopy.[5]

Binding Affinity (KD) to OGG1

+ AP site analog
1.3 ± 0.3 µM

Indicates a preference for the

ternary complex.[2][5]

Table 2: Recommended Concentrations for Cell-Based Assays

Application Concentration Incubation Time

Induction of OGG1 β,δ-lyase

activity
0-20 µM 72 hours

Increased DNA repair at AP

sites
10 µM 0-2 minutes

OGG1 recruitment to DNA

damage
10 µM 16 hours (pre-treatment)

Suppression of paraptosis in

lens epithelial cells
10 µM 8 hours

Experimental Protocols
Protocol 1: In Vitro OGG1 Activity Assay with TH10785
This protocol is designed to assess the activation of OGG1 and its induced β,δ-lyase activity on

a DNA substrate containing an 8-oxoG lesion.
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Materials:

Recombinant human OGG1 protein

TH10785 (dissolved in DMSO)

32P-labeled DNA oligonucleotide containing a single 8-oxoG lesion

Reaction Buffer: 30 mM HEPES (pH 7.4), 4% glycerol

Stop Solution: Formamide with loading dyes

Polyacrylamide gel (20%) with 7M urea

Phosphorimager system

Procedure:

Prepare the reaction mixture in a final volume of 20 µL.

Add 1 nM of the 5'-[32P]-labeled 8-oxoG containing DNA substrate.

Add increasing concentrations of hOGG1 (e.g., 0.2 to 10 nM).

Add TH10785 to a final concentration of 6.25 µM. For control reactions, add an equivalent

volume of DMSO.[8]

Incubate the reaction at 37°C for 30 minutes.[1]

Stop the reaction by adding an equal volume of Stop Solution.

Denature the samples by heating at 95°C for 5 minutes.

Separate the DNA fragments by electrophoresis on a 20% denaturing polyacrylamide gel.

Visualize the results using a phosphorimager system. The appearance of a shorter product

indicates OGG1-mediated cleavage.
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Protocol 2: Cellular Assay for OGG1 Recruitment to DNA
Damage
This protocol describes how to assess the effect of TH10785 on the recruitment of OGG1 to

sites of oxidative DNA damage in cultured cells.

Materials:

U2OS cells stably expressing OGG1-GFP

TH10785 (dissolved in DMSO)

Potassium Bromate (KBrO3) as an oxidizing agent

Cell culture medium and supplements

Confocal microscope with a live-cell imaging chamber

Procedure:

Seed U2OS OGG1-GFP cells on glass-bottom dishes suitable for microscopy.

Allow cells to adhere and grow for 24 hours.

Pre-treat the cells with 10 µM TH10785 or DMSO (vehicle control) for 16 hours.[8]

Induce oxidative DNA damage by treating the cells with 20 mM KBrO3 for 1 hour.[8]

Wash the cells with fresh medium containing 10 µM TH10785 or DMSO.

Mount the dish on the confocal microscope stage equipped with a live-cell chamber

maintained at 37°C and 5% CO2.

Create localized DNA damage using a laser micro-irradiation system.

Acquire time-lapse images of the OGG1-GFP signal at the site of laser damage.
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Quantify the fluorescence intensity at the damage site over time to determine the recruitment

kinetics.
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Caption: TH10785 alters the canonical Base Excision Repair pathway.
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Caption: Experimental workflows for in vitro and cellular assays.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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